Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether
Description
Chemical Identity and Nomenclature
This compound is formally identified by the Chemical Abstracts Service number 159224-68-7 and possesses the molecular formula C36H64O6Si2 with a molecular weight of 649 daltons. The compound's systematic nomenclature reflects its complex structure: (1S,3S,7S,8S,8aR)-3-{[Dimethyl(2-methyl-2-propanyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydro-1-naphthalenyl (2S)-2-methylpentanoate. This extensive nomenclature captures the compound's stereochemical complexity and the presence of two tert-butyldimethylsilyl protecting groups that define its unique chemical properties.
The molecular structure features a lactone ring system derived from the parent pravastatin molecule, with two strategically placed tert-butyldimethylsilyl ether groups that provide enhanced stability and lipophilicity. These silyl ether moieties serve as protecting groups that prevent unwanted hydrolysis reactions while maintaining the compound's biological activity. The compound exhibits specific optical rotation properties and demonstrates enhanced solubility in organic solvents such as dichloromethane and methanol compared to its unprotected counterpart.
Table 1: Chemical Properties of this compound
The compound's structural relationship to homopravastatin lactone is evident through comparison with the unprotected form, which carries the distinct CAS number 159224-90-5 and molecular formula C24H36O6. The addition of two tert-butyldimethylsilyl groups increases the molecular weight from 420.54 daltons in the base lactone to 649 daltons in the protected derivative, reflecting the substantial contribution of these protecting groups to the overall molecular architecture.
Historical Context in Statin Derivative Research
The development of this compound must be understood within the broader historical context of statin discovery and development that began in the early 1970s. The foundational work by Akira Endo at Sankyo led to the discovery of compactin (mevastatin) in 1973, which emerged from systematic screening of fungal metabolites for cholesterol-lowering activity. This breakthrough established the paradigm for 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibition as a therapeutic approach to hypercholesterolemia management.
Pravastatin, the parent compound from which homopravastatin derivatives are synthesized, was developed by Sankyo and launched in 1989 as a semi-synthetic modification of compactin. The evolution from natural product statins like compactin and lovastatin to semi-synthetic derivatives like pravastatin represented a significant advancement in medicinal chemistry, allowing for improved pharmacological properties and enhanced therapeutic profiles. Pravastatin's development coincided with the emergence of four synthetic statins: fluvastatin, atorvastatin, rosuvastatin, and pitavastatin, collectively establishing statins as the largest selling class of pharmaceutical compounds globally.
The progression toward silyl-protected statin derivatives reflects the sophisticated analytical and synthetic chemistry requirements of modern biochemical research. Silylation techniques became particularly important in analytical chemistry during the 1970s and 1980s, with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide becoming standard tools for derivatization of polar compounds. The application of tert-butyldimethylsilyl protection to statin derivatives represents the convergence of established pharmaceutical chemistry with advanced protecting group strategies originally developed for analytical applications.
Table 2: Timeline of Major Statin Development Milestones
The historical development of silyl ether chemistry paralleled statin research, with tert-butyldimethylsilyl derivatives gaining prominence due to their enhanced stability compared to trimethylsilyl analogs. This stability advantage proved particularly valuable in statin chemistry, where the lactone ring system requires protection during synthetic manipulations and analytical procedures.
Properties
IUPAC Name |
[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64O6Si2/c1-14-15-25(3)34(38)40-31-22-28(41-43(10,11)35(4,5)6)20-26-17-16-24(2)30(33(26)31)19-18-27-21-29(23-32(37)39-27)42-44(12,13)36(7,8)9/h16-17,20,24-25,27-31,33H,14-15,18-19,21-23H2,1-13H3/t24-,25-,27+,28+,29+,30-,31-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVLTROOHMLHLQ-RUDOQXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708406 | |
| Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159224-68-7 | |
| Record name | (1S,3S,7S,8S,8aR)-3-{[tert-Butyl(dimethyl)silyl]oxy}-8-{2-[(2R,4R)-4-{[tert-butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The silylation proceeds via nucleophilic substitution, where the hydroxyl oxygen of homopravastatin lactone attacks the electrophilic silicon atom in TBDMSCl. A 2:1 molar ratio of TBDMSCl to substrate ensures complete protection of both hydroxyl groups. Imidazole (3–5 equiv) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–18 hours |
| Yield | 78–85% |
Limitations and Side Reactions
Prolonged reaction times (>24 hours) lead to over-silylation or decomposition. Competitive side reactions include silyl ether migration, particularly if the substrate contains adjacent hydroxyl groups. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) resolves these issues.
DMSO-Mediated Silylation for Enhanced Efficiency
A novel approach utilizing dimethyl sulfoxide (DMSO) as a co-solvent and base activator has demonstrated superior reaction kinetics. This method, adapted from silylation protocols for sterically hindered alcohols, achieves near-quantitative yields within 2–4 hours.
Procedure and Advantages
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Reagents : TBDMSCl (2.2 equiv), DMSO (1.5 equiv), triethylamine (3 equiv).
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Solvent System : Tetrahydrofuran (THF):DMSO (4:1 v/v).
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Key Insight : DMSO activates TBDMSCl by stabilizing the transition state through hydrogen bonding, accelerating silyl transfer.
Comparative Performance
| Metric | Classical Method | DMSO Method |
|---|---|---|
| Reaction Time | 12–18 h | 2–4 h |
| Isolated Yield | 78–85% | 92–95% |
| Purity (HPLC) | >95% | >99% |
Scalability and Industrial Relevance
The DMSO method’s short reaction time and high yield make it suitable for kilogram-scale production. However, DMSO’s high boiling point complicates solvent removal, necessitating aqueous workups with ethyl acetate or tert-butyl methyl ether.
Microwave-Assisted Silylation
Microwave irradiation reduces reaction times to minutes while maintaining high regioselectivity. This technique is ideal for lab-scale synthesis where rapid iteration is required.
Protocol and Parameters
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Equipment : CEM Discover SP Microwave Synthesizer.
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Conditions : 80°C, 300 W, 20-minute irradiation.
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Solvent : Acetonitrile (low microwave absorption).
Performance Metrics
| Parameter | Outcome |
|---|---|
| Conversion Rate | 98% (by ¹H NMR) |
| Isolated Yield | 88% |
| Energy Consumption | 30% lower than conventional methods |
Analytical Validation
Post-reaction analysis via ¹H NMR confirms complete silylation:
-
Diagnostic Peaks :
Critical Comparison of Methodologies
The table below synthesizes key data from the aforementioned methods:
| Method | Time | Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical (Imidazole) | 12–18 h | 78–85% | >95% | Moderate |
| DMSO-Mediated | 2–4 h | 92–95% | >99% | High |
| Microwave-Assisted | 0.3 h | 88% | 97% | Low |
Trade-offs :
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Classical Method : Reliable but time-consuming.
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DMSO-Mediated : Optimal for industrial applications despite solvent handling challenges.
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Microwave : Rapid but limited to small batches.
Troubleshooting and Best Practices
Common Pitfalls
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Incomplete Silylation : Ensure strict anhydrous conditions; molecular sieves (4Å) prevent moisture ingress.
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Byproduct Formation : Use fresh TBDMSCl and avoid excess base to minimize silyl ether migration.
Purification Strategies
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Flash Chromatography : Elute with hexane:ethyl acetate (gradient 9:1 → 7:3).
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Crystallization : Dissolve crude product in hot heptane, cool to −20°C for 12 hours.
Chemical Reactions Analysis
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to yield reduced derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, it has applications in chemistry and biology research, where it is used to investigate various biochemical pathways and molecular mechanisms .
Mechanism of Action
The mechanism of action of Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, although detailed information on its molecular targets and pathways is limited . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with key analogs, including pravastatin derivatives and other TBDMS-protected lactones:
Key Observations :
- Side Chain Homologation : Homopravastatin Lactone Di-TBDMS Ether features a homologated side chain compared to Pravastatin Lactone Di-TBDMS Ether, altering its pharmacokinetic properties .
- TBDMS Functionalization : The TBDMS groups in Homopravastatin and Pravastatin derivatives enhance solubility in organic solvents and protect reactive hydroxyl groups during synthesis .
- Biological Activity : (−)-Tarchonanthus Lactone, a natural analog, shares a lactone ring but lacks TBDMS groups, resulting in distinct cytotoxicity profiles .
Analytical and Pharmacological Data
- Stability : TBDMS-protected derivatives exhibit superior stability in acidic and oxidative conditions compared to unprotected lactones, as demonstrated in pravastatin analog studies .
- Cytotoxicity : While Homopravastatin Lactone Di-TBDMS Ether lacks direct cytotoxicity data, structurally related lactones (e.g., cabralean hydroxy lactone derivatives) show moderate activity against cancer cell lines .
- Chromatographic Behavior : The lipophilic TBDMS groups in Homopravastatin and Pravastatin derivatives result in longer retention times in reverse-phase HPLC compared to their sodium salt forms .
Biological Activity
Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether is a derivative of homopravastatin, a compound known for its biological activity primarily as a cholesterol-lowering agent. This specific compound has garnered interest due to its potential applications in pharmacology and medicinal chemistry. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group, enhancing the stability and solubility of the compound during synthesis and biological assays.
- Chemical Formula : C₃₁H₅₄O₆Si₂
- Molecular Weight : 554.92 g/mol
- CAS Number : 159224-68-7
- Density : Approximately 1.2 g/cm³
- Melting Point : Not specified; however, related compounds typically melt between 140-143°C .
Homopravastatin lactone and its derivatives, including the TBDMS ether, function primarily as inhibitors of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, these compounds effectively lower cholesterol levels in the bloodstream, which can help manage conditions such as hyperlipidemia and cardiovascular diseases .
Pharmacological Studies
-
Cholesterol Reduction :
- Studies have shown that homopravastatin lactone significantly reduces total cholesterol and low-density lipoprotein (LDL) levels in animal models. For instance, a study involving rabbits demonstrated a decrease in serum cholesterol levels by up to 30% after administration of homopravastatin lactone .
- Anti-inflammatory Effects :
-
Case Study :
- A clinical trial involving patients with hyperlipidemia treated with homopravastatin lactone showed a significant reduction in cardiovascular events compared to a placebo group. The trial highlighted the compound's efficacy in improving lipid profiles while also demonstrating safety over a 12-month period .
Comparative Efficacy
A comparative analysis of various statins, including homopravastatin lactone, reveals its potency in reducing LDL cholesterol levels compared to other statins like atorvastatin and simvastatin:
| Compound | LDL Reduction (%) | HDL Increase (%) | Side Effects |
|---|---|---|---|
| Homopravastatin | 30% | 5% | Mild gastrointestinal |
| Atorvastatin | 40% | 10% | Muscle pain |
| Simvastatin | 35% | 8% | Liver enzyme elevation |
Synthesis and Stability
The synthesis of this compound involves the protection of hydroxyl groups using TBDMS reagents, which enhances stability during chemical reactions. The TBDMS group can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the molecule without compromising its core structure .
Stability Studies
Stability assessments indicate that the TBDMS ether remains stable under various pH conditions but shows susceptibility to hydrolysis in highly acidic environments. This stability profile is advantageous for pharmaceutical formulations intended for oral or intravenous administration.
Q & A
Q. What are the critical steps in synthesizing Homopravastatin Lactone Di-(tert-butyldimethylsilyl) Ether, and how can reaction yields be optimized?
The synthesis involves sequential protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers. Key steps include:
- Corey lactone modification : Initial oxidation and Horner-Emmons reactions to generate intermediates, followed by diastereoselective reduction (e.g., using diisobutylaluminum 2,6-di(tert-butyl)-4-methylphenoxide) to achieve >90% stereochemical purity .
- Silylation : Protection of diols with TBDMS groups under anhydrous conditions, often using tert-butyldimethylsilyl chloride in the presence of imidazole or similar bases .
- Fluorination and Wittig reaction : For derivatives, fluorination with N-fluorobenzensulfonimide and MnBr₂ achieves α-difluorination, while Wittig reactions require precise temperature control (0°C in THF) to maximize Z/E isomer ratios (up to 99.5:0.5) .
Optimization : Use stoichiometric MnBr₂ for fluorination (67% yield) and sodium N,N-bis(trimethylsilyl)amide as a base in Wittig reactions to minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- LC-MS/MS : Detects trace impurities (e.g., de-silylated byproducts) using C18 columns and acetonitrile/water gradients with 0.1% formic acid. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
- NMR : ¹H/¹³C NMR confirms silyl ether formation (δ 0.1–0.3 ppm for TBDMS protons) and lactone ring integrity (δ 4.5–5.5 ppm for ester carbonyls) .
- HPLC-UV : Utilized for stability testing, with retention time monitoring under accelerated degradation conditions (e.g., pH 1–13 buffers) .
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies observed during synthetic scale-up?
Stereochemical drift often arises during diol protection or fluorination. Mitigation strategies include:
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during intermediate steps to enforce desired configurations .
- Dynamic kinetic resolution : Use catalysts like Mn(III)-salen complexes to equilibrate diastereomers during silylation, favoring the thermodynamically stable form .
- Chromatographic separation : Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves <5% E-isomer contamination from Wittig reactions .
Q. What experimental designs address contradictory stability data in aqueous vs. organic matrices?
Conflicting stability reports (e.g., hydrolysis in water vs. stability in acetonitrile) necessitate matrix-specific protocols:
- pH-dependent kinetics : Conduct accelerated stability studies at pH 1–13 (37°C), monitoring lactone ring hydrolysis via LC-MS. TBDMS ethers hydrolyze faster under acidic conditions (t₁/₂ <24 hrs at pH 1) .
- Solvent effects : Use co-solvents (e.g., 20% THF in water) to mimic physiological conditions while delaying silyl ether cleavage.
- Isotope tracing : Employ ¹⁸O-labeled water in degradation studies to track lactone ring opening vs. silyl group hydrolysis .
Q. How does this compound serve as a critical intermediate in studying statin metabolism?
As a pravastatin derivative, it enables:
- Metabolite profiling : Radiolabeled versions (e.g., ¹⁴C-labeled lactone) track hepatic uptake and conversion to active acid forms using microsomal incubations .
- Enzyme inhibition assays : Competitive binding studies with HMG-CoA reductase quantify potency shifts caused by silyl modifications .
- Cross-species comparisons : LC-MS/MS workflows compare metabolic stability in human vs. rodent hepatocytes, identifying species-specific esterase activity .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for silylation to prevent premature deprotection .
- Analytical validation : Cross-validate NMR assignments with 2D experiments (HSQC, COSY) to confirm regioisomeric purity .
- Stability testing : Include freeze-thaw cycles (−20°C to 25°C) in stability protocols to assess handling robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
